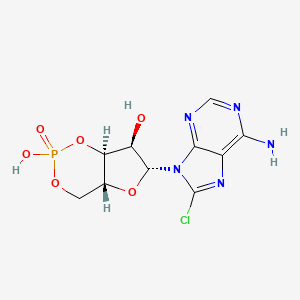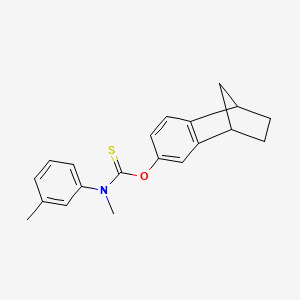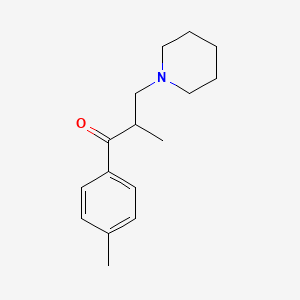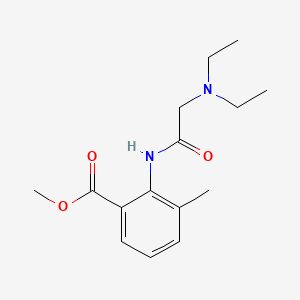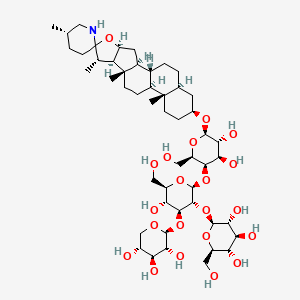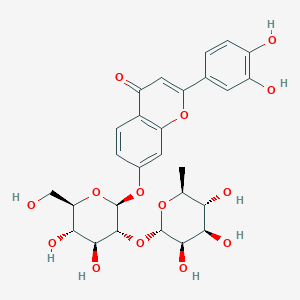
Lonicerin
描述
Lonicerin is a bioactive flavonoid compound found in plants of the Lonicera japonica species and other honeysuckle plants. It exhibits significant anti-inflammatory and antioxidant activities and has been studied for its potential therapeutic effects in various medical conditions, including diabetic wounds and ulcerative colitis .
科学研究应用
化学: 用作研究黄酮类化合物化学和反应的模型化合物。
生物学: 研究其对细胞过程的影响,包括自噬和凋亡.
医学: 已证明通过增强血管再生和减少炎症来促进糖尿病大鼠的伤口愈合.
工业: 用于开发天然抗氧化剂和抗炎产品.
作用机制
金银花素通过多种分子机制发挥作用:
自噬: 通过上调Sirt1表达来促进自噬,这有助于减少氧化应激和炎症.
NLRP3炎性小体失活: 抑制NLRP3炎性小体,减少炎症和免疫反应.
抗氧化活性: 清除自由基并减少氧化应激,保护细胞免受损伤.
生化分析
Biochemical Properties
Lonicerin interacts with several biomolecules, playing a crucial role in biochemical reactions. It has been found to alleviate cell apoptosis and enhance cell viability, migration, and angiogenesis in TBHP-treated human umbilical vein endothelial cells (HUVECs) . It also upregulates Sirt1 expression, promoting autophagy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the context of wound healing in diabetic rats, it enhances blood vessel regeneration through Sirt1-mediated autophagy . It also alleviates inflammation and apoptosis in lipopolysaccharide-induced acute lung injury .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes autophagy in TBHP-treated HUVECs by upregulating Sirt1 expression, exerting its anti-apoptotic effect through the Sirt1-autophagy axis . In lipopolysaccharide-induced acute lung inflammation and injury in mice, this compound controls the condition by impacting immunity, oxidative stress, and cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound promotes wound healing in diabetic rats and prevents inflammation and apoptosis in lipopolysaccharide-induced acute lung injury
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on ulcerative colitis in rats, it was found that pretreatment with flavonoids (including this compound) at doses of 25–100 mg/kg substantially attenuated TBNS-induced ulcerative colitis .
Metabolic Pathways
This compound is involved in several metabolic pathways. In Lonicera japonica Flos under different salt stress, phenylpropanoid pathway, monoterpenoid biosynthesis, glycolysis, TCA cycle, and alkaloid biosynthesis were found to be disturbed .
准备方法
合成路线和反应条件
金银花素可以通过一系列提取和纯化过程从金银花植物中分离出来。 主要方法包括使用溶剂从植物材料中提取黄酮类化合物,然后通过柱色谱法纯化金银花素 .
工业生产方法
金银花素的工业生产通常涉及从金银花中进行大规模提取。 该过程包括干燥植物材料、溶剂提取,以及使用高效液相色谱(HPLC)等技术进行纯化,以确保高纯度和高产率 .
化学反应分析
反应类型
金银花素会发生各种化学反应,包括:
氧化: 金银花素可以被氧化形成不同的氧化产物。
还原: 还原反应可以改变金银花素中的官能团。
取代: 取代反应可以在黄酮类化合物的特定位置发生.
常见的试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及促进取代反应的各种催化剂 .
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化会导致醌的形成,而还原会导致不同的羟基化衍生物的形成 .
相似化合物的比较
属性
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPXMGVUDNKLV-KMFFXDMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180389 | |
| Record name | Veronicastroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Scolymoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25694-72-8 | |
| Record name | Lonicerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25694-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scolymoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veronicastroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERONICASTROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Scolymoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


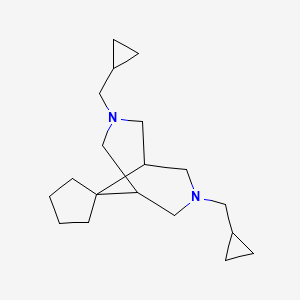
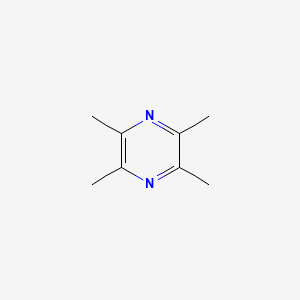
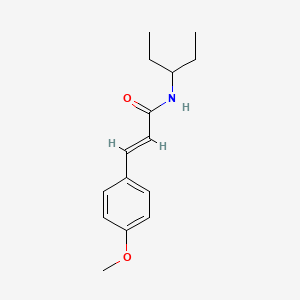
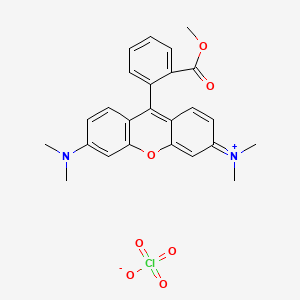
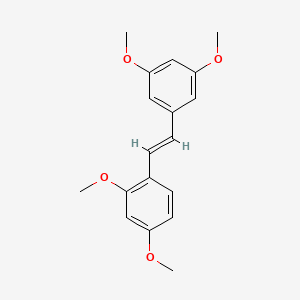
![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)
